2-(4-aminophenyl)pyridin-3-ol Hydrochloride
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Overview
Description
2-(4-aminophenyl)pyridin-3-ol Hydrochloride is a chemical compound with the molecular formula C11H11ClN2O It is a derivative of pyridine and aniline, featuring both an amino group and a hydroxyl group attached to the aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)pyridin-3-ol Hydrochloride typically involves the reaction of 4-nitrophenylpyridine with reducing agents to convert the nitro group to an amino group. This can be achieved using hydrogenation in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder in acidic conditions. The hydroxyl group can be introduced through a subsequent hydroxylation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for efficient production. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-aminophenyl)pyridin-3-ol Hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-(4-aminophenyl)pyridin-3-ol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-aminophenyl)pyridin-3-ol Hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-aminophenyl)-2-pyrrolidinone Hydrochloride
- 3-(2-aminophenyl)-5-methyl-2-pyrrolidinone Hydrochloride
- 4-amino-5-(4-aminophenyl)-2-pyrimidinol Dihydrochloride
- 2-(4-aminophenyl)-2-(phenyl)-acetonitrile Hydrochloride
Uniqueness
2-(4-aminophenyl)pyridin-3-ol Hydrochloride is unique due to its specific combination of functional groups, which allows for versatile chemical reactivity and potential biological activity. Its structure enables it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for research and industrial applications.
Biological Activity
2-(4-Aminophenyl)pyridin-3-ol hydrochloride is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound can be represented as follows:
- IUPAC Name : 2-(4-Aminophenyl)pyridin-3-ol
- Molecular Formula : C11H10N2O
- Molecular Weight : 198.21 g/mol
Anticancer Properties
Studies indicate that compounds with similar structures to this compound may possess anticancer properties. For example, certain pyridine derivatives have been linked to the inhibition of DNA methyltransferases (DNMTs), which play a critical role in cancer cell proliferation. The inhibition of DNMTs can lead to reactivation of tumor suppressor genes, suggesting a potential mechanism for anticancer activity .
Recent investigations into compounds structurally related to this compound have shown promising results in inducing apoptosis in cancer cell lines, highlighting their potential as therapeutic agents .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, such as DNMTs, leading to altered gene expression.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that related compounds induce oxidative stress in cancer cells, promoting apoptosis.
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at various phases, thereby inhibiting proliferation.
Study on Anticancer Activity
A study evaluated the effects of a series of pyridine derivatives on leukemia cell lines, revealing that some compounds induced significant cytotoxicity with IC50 values in the micromolar range. Notably, one derivative exhibited an IC50 value of 0.9 µM against DNMT3A, indicating robust anticancer potential .
Study on Antimicrobial Efficacy
In another investigation focused on the antimicrobial properties of pyridine derivatives, it was found that modifications in the chemical structure led to enhanced activity against resistant bacterial strains. The study highlighted the importance of substituent groups in determining the efficacy of these compounds .
Data Tables
Properties
CAS No. |
5792-65-4 |
---|---|
Molecular Formula |
C11H11ClN2O |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
2-(4-aminophenyl)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C11H10N2O.ClH/c12-9-5-3-8(4-6-9)11-10(14)2-1-7-13-11;/h1-7,14H,12H2;1H |
InChI Key |
ACCPOZQLRQFALA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)N)O.Cl |
Origin of Product |
United States |
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